![molecular formula C11H8F3NO2 B2384267 [2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol CAS No. 1448866-06-5](/img/structure/B2384267.png)
[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an oxazole ring and a methanol group
科学的研究の応用
Chemistry
In chemistry, [2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl groups on biological activity. It may serve as a probe to investigate enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and stability.
Industry
In the industrial sector, this compound can be utilized in the production of agrochemicals and materials with enhanced properties such as increased stability and resistance to degradation.
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
作用機序
Target of Action
The compound belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Mode of Action
It’s worth noting that compounds with similar structures have been found to interact with multiple receptors , suggesting that this compound may also interact with various biological targets.
Biochemical Pathways
It’s worth noting that compounds with similar structures have been found to possess various biological activities , suggesting that this compound may also affect multiple biochemical pathways.
Pharmacokinetics
The compound has a molecular weight of 24319 , which is within the range generally favorable for oral bioavailability.
Result of Action
Compounds with similar structures have been found to possess various biological activities , suggesting that this compound may also have diverse biological effects.
Action Environment
It’s worth noting that the compound is a clear liquid at room temperature , suggesting that it may be stable under normal environmental conditions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol typically involves the formation of the oxazole ring followed by the introduction of the trifluoromethyl group. One common method is the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to optimize the reaction conditions and improve efficiency. The choice of reagents and catalysts is crucial to minimize costs and environmental impact.
化学反応の分析
Types of Reactions
[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can react with the trifluoromethyl group under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with various functional groups.
類似化合物との比較
Similar Compounds
[3-(Trifluoromethyl)phenyl]methanol: Lacks the oxazole ring, making it less versatile in terms of chemical reactivity.
[2-(Trifluoromethyl)phenyl]oxazole: Lacks the methanol group, which may reduce its solubility and reactivity.
[3-(Trifluoromethyl)phenyl]isocyanate: Contains an isocyanate group instead of the oxazole and methanol groups, leading to different reactivity and applications.
Uniqueness
[2-[3-(Trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol is unique due to the combination of the trifluoromethyl group, oxazole ring, and methanol group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
特性
IUPAC Name |
[2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO2/c12-11(13,14)8-3-1-2-7(4-8)10-15-9(5-16)6-17-10/h1-4,6,16H,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDELDJIQMWDZKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=CO2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
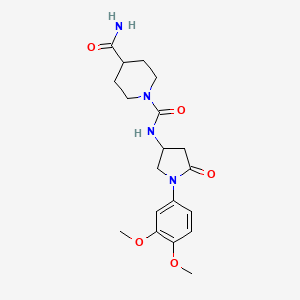
![N-{[4-(4-bromophenyl)-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide](/img/structure/B2384186.png)
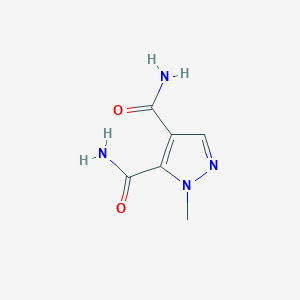
![2-{[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]methyl}benzonitrile](/img/structure/B2384188.png)
![N-(2-ethylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2384192.png)
![3-(4-bromophenyl)-9-(2-ethoxyethyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2384193.png)
![2,2-Difluorospiro[2.2]pentan-1-amine;hydrochloride](/img/structure/B2384195.png)
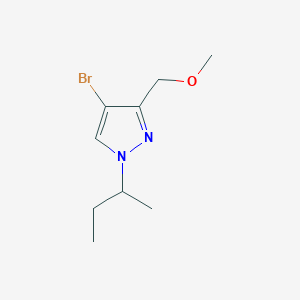
![N-(1-Cyanocyclohexyl)-2-[[5-(2,3-dihydro-1,4-benzodioxin-3-yl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2384198.png)
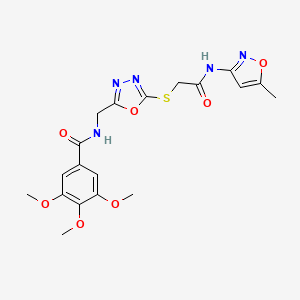
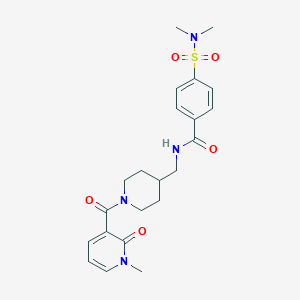
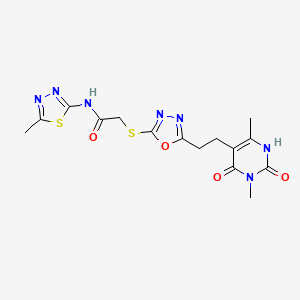
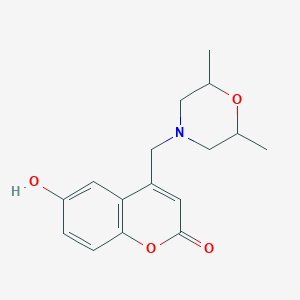
![2-(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazine-1-carbonyl)-4H-chromen-4-one](/img/structure/B2384205.png)
